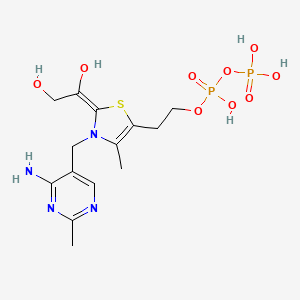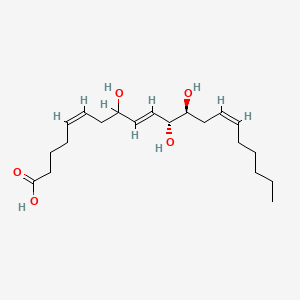
Dimoxaprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimoxaprost is a synthetic prostaglandin analog with the molecular formula C21H34O6 . It is known for its biological activity, particularly in the modulation of smooth muscle contraction. This compound has been studied for its potential therapeutic applications, especially in the field of reproductive health and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimoxaprost involves multiple steps, starting from the hydrochloration of 5-oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid to form 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid. This intermediate is then treated with peracetic acid to yield a lactone, which is subsequently converted into an acyl chloride using thionyl chloride. The acyl chloride is reduced to an aldehyde using hydrogen over palladium. The Horner-Emmons-Wittig reaction of this aldehyde with a phosphonate yields another intermediate, which undergoes ring cleavage and rearrangement to form an enone. This enone is stereoselectively reduced to a diol, which is protected to obtain the final intermediate. This intermediate is then converted to this compound through a series of steps .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic route described above, with optimizations for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimoxaprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dimoxaprost has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their chemical properties.
Biology: this compound is studied for its effects on smooth muscle contraction and its potential role in reproductive health.
Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases and other conditions.
Mecanismo De Acción
Dimoxaprost exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as smooth muscle contraction or relaxation. The molecular targets include prostaglandin receptors, which are part of the G-protein coupled receptor family .
Comparación Con Compuestos Similares
Dinoprostone: Another prostaglandin analog used to induce labor and treat certain medical conditions.
Misoprostol: A synthetic prostaglandin E1 analog used to prevent gastric ulcers and induce labor.
Comparison: Dimoxaprost is unique in its specific receptor binding profile and its effects on smooth muscle contraction. Unlike Dinoprostone and Misoprostol, this compound has a distinct chemical structure that confers different pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C21H34O6 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m1/s1 |
Clave InChI |
UJFDLBWYYFZXDS-WFMZDECMSA-N |
SMILES isomérico |
CCOCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES canónico |
CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Sinónimos |
HOE 260 Hoe-260 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















